

# Ibezapolstat Hydrochloride: A Technical Overview of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | lbezapolstat hydrochloride |           |
| Cat. No.:            | B15188419                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ibezapolstat hydrochloride** (formerly ACX-362E) is a first-in-class, orally administered antibiotic agent under development by Acurx Pharmaceuticals. It represents a novel class of DNA polymerase IIIC inhibitors, exhibiting a narrow spectrum of activity primarily targeting Clostridioides difficile.[1][2] This targeted approach is designed to eradicate the pathogen while minimizing disruption to the protective gut microbiota, a key factor in the high recurrence rates associated with current standard-of-care treatments for C. difficile infection (CDI).[3][4] This technical guide provides a comprehensive summary of the early-phase clinical trial data for ibezapolstat, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy, along with detailed experimental protocols from the foundational studies.

## **Mechanism of Action**

Ibezapolstat's unique mechanism of action centers on the inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in low G+C content Gram-positive bacteria, such as C. difficile.[3][5] This enzyme is absent in human cells and many beneficial gut bacteria, providing a high degree of selectivity.[3][5] By binding to and inhibiting Pol IIIC, ibezapolstat effectively halts DNA synthesis, leading to bacterial cell death.[2][6] Preclinical studies have demonstrated that ibezapolstat has a high barrier to resistance development and lacks cross-resistance with other antibiotic classes.[7] The inhibition constant (Ki) for ibezapolstat against C. difficile DNA pol IIIC is 0.325 μΜ.[2][6]





Click to download full resolution via product page

Mechanism of Action of Ibezapolstat.

## Data Presentation Pharmacokinetics

Ibezapolstat is characterized by minimal systemic absorption and high fecal concentrations, which is an ideal pharmacokinetic profile for treating gastrointestinal infections like CDI.[1][5]

Table 1: Pharmacokinetic Parameters of Ibezapolstat in Healthy Volunteers (Phase 1)[1][8]

| Parameter             | Single Ascending Dose<br>(150-900 mg)                                                              | Multiple Ascending Dose<br>(300-450 mg BID for 10<br>days) |
|-----------------------|----------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Plasma Cmax           | $<$ 1 $\mu$ g/mL (except for 900 mg dose)                                                          | < 1 μg/mL                                                  |
| Systemic Accumulation | Not observed                                                                                       | None observed                                              |
| Fecal Concentration   | Not reported in single dose                                                                        | > 4000 μg/g of stool by Day 4                              |
| Food Effect (300 mg)  | Higher peak plasma<br>concentrations in fasted state<br>(~0.6 μg/mL) vs. fed state<br>(~0.2 μg/mL) | Not applicable                                             |

Table 2: Pharmacokinetic Parameters of Ibezapolstat in Patients with CDI (Phase 2a)[5][9]



| Parameter                                        | 450 mg BID for 10 days                        |
|--------------------------------------------------|-----------------------------------------------|
| Plasma Concentration Range (2-4 hours post-dose) | 233 - 578 ng/mL                               |
| Mean Fecal Concentration (Day 3)                 | 416 (± 494) μg/g of stool                     |
| Mean Fecal Concentration (Days 8-10)             | > 1000 μg/g of stool                          |
| Mean Fecal Concentration (2 days post-EOT)       | 535 (± 748) μg/g of stool                     |
| Mean Fecal Concentration (Day 38)                | 136 (± 161) μg/g of stool (in 3 of 4 samples) |

## **Safety and Tolerability**

Across early-phase trials, ibezapolstat has demonstrated a favorable safety profile, comparable to placebo and the standard of care, vancomycin.[1][10]

Table 3: Summary of Safety Findings

| Trial Phase                  | Key Safety and Tolerability Observations                                                                                           |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1 (Healthy Volunteers) | - Well-tolerated with a safety signal similar to placebo.[8]- No serious adverse events reported.[1]                               |
| Phase 2a (CDI Patients)      | - Well-tolerated.[5]- 7 mild-to-moderate adverse events reported.[9]                                                               |
| Phase 2b (CDI Patients)      | - Safety profile similar to vancomycin.[10]- No drug-related serious adverse events, treatment discontinuations, or deaths.[3][10] |

## **Efficacy**

Ibezapolstat has shown high rates of clinical cure and sustained clinical cure in patients with CDI.

Table 4: Efficacy Outcomes



| Trial Phase              | Population   | N  | Clinical Cure<br>Rate (End of<br>Treatment) | Sustained<br>Clinical Cure<br>Rate (28-day<br>follow-up) |
|--------------------------|--------------|----|---------------------------------------------|----------------------------------------------------------|
| Phase 2a                 | CDI Patients | 10 | 100%[9][11]                                 | 100%[9][11]                                              |
| Phase 2b                 | CDI Patients | 16 | 94% (15/16)[3]<br>[10]                      | Not reported                                             |
| Phase 2 (Pooled)         | CDI Patients | 26 | 96% (25/26)[4]<br>[12]                      | Not reported                                             |
| Phase 2b<br>(Comparator) | Vancomycin   | 14 | 100% (14/14)[10]<br>[12]                    | Not reported                                             |

## Microbiome and Bile Acid Profile

A key differentiator for ibezapolstat is its effect on the gut microbiome and bile acid metabolism. Unlike broad-spectrum antibiotics, ibezapolstat preserves the diversity of beneficial gut bacteria.[1][13]

Table 5: Microbiome and Bile Acid Effects

| Parameter                               | lbezapolstat                                                                                                           | Vancomycin                                                                                                   |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Microbiome Diversity                    | - Preserves diversity of Firmicutes, Actinobacteria, and Bacteroidetes.[1]- Increased abundance of Actinobacteria. [1] | - Decreased diversity of Firmicutes, Actinobacteria, and Bacteroidetes.[1]- Overgrowth of Proteobacteria.[1] |
| Primary Bile Acids                      | - Significant decrease during and after therapy.[9]                                                                    | - Not reported to decrease.                                                                                  |
| Secondary Bile Acids                    | - Significant increase during and after therapy.[4]                                                                    | - Not reported to increase.                                                                                  |
| Secondary to Primary Bile Acid<br>Ratio | - Favorable increase.[5][14]                                                                                           | - Unfavorable ratio.[5]                                                                                      |



## Experimental Protocols Phase 1 Study (NCT04247542)[1]

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers. The study consisted of three parts:
  - Part 1 (Single Ascending Dose): Cohorts received single doses of 150 mg, 300 mg, 600 mg, or 900 mg of ibezapolstat or placebo.
  - Part 2 (Food Effect): A crossover design where subjects received a single 300 mg dose of ibezapolstat in both fasted and fed states.
  - Part 3 (Multiple Ascending Dose): Cohorts received 300 mg or 450 mg of ibezapolstat or placebo twice daily for 10 days. This part also included an open-label vancomycin comparator arm for microbiome analysis.

#### Key Assessments:

- Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.
- Pharmacokinetics: Plasma and stool samples were collected at various time points to determine ibezapolstat concentrations. The analytical range for ibezapolstat was 20.0– 4000.0 ng/mL in plasma and 2.50–500.00 μg/g in stool.
- Microbiome Analysis: Fecal samples were collected to assess changes in microbial diversity and composition.

## Phase 2a Study (NCT04247542)[5][9]

- Study Design: A single-arm, open-label, multicenter study in adult patients with CDI.
- Patient Population: 10 patients with a diagnosis of CDI.
- Treatment Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10 days.
- Follow-up: Patients were followed for an additional 28 days after the end of treatment.



- Key Assessments:
  - Primary Endpoints: Clinical cure rate at 2 days post-treatment and safety/tolerability.
  - Secondary Endpoints: Plasma and fecal pharmacokinetic characteristics, microbiological eradication of C. difficile, quantitative changes in the fecal microbiome and microbial diversity, effects on bile acids, and sustained clinical cure.





Click to download full resolution via product page



Simplified Workflow of Ibezapolstat Early-Phase Clinical Trials.

### Conclusion

The early-phase clinical trial data for **ibezapolstat hydrochloride** are promising, positioning it as a potentially significant advancement in the treatment of Clostridioides difficile infection. Its novel mechanism of action, favorable pharmacokinetic profile characterized by high fecal concentrations and minimal systemic absorption, and strong safety and efficacy results are all encouraging. Furthermore, its ability to preserve the gut microbiome and promote a healthy bile acid profile suggests a potential for reducing CDI recurrence, a major unmet need in the current treatment landscape. The successful completion of these early trials supports the continued clinical development of ibezapolstat in larger, pivotal Phase 3 studies.[4][11]





Click to download full resolution via product page

Comparative Effects of Ibezapolstat and Vancomycin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. pharmacally.com [pharmacally.com]
- 4. Acurx Pharmaceuticals Presents Ibezapolstat Phase 2 CDI Trial Results at Conference [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acurx Pharmaceuticals Announces Positive Trial Results for Ibezapolstat [trial.medpath.com]
- 8. A randomized, double-blind, placebo-controlled, single and multiple ascending dose
   Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome
   effects of ibezapolstat administered orally to healthy subjects PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, safety, pharmacokinetics, and associated microbiome changes of ibezapolstat compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibezapolstat :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 12. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 13. Functional and Metagenomic Evaluation of Ibezapolstat for Early Evaluation of Anti-Recurrence Effects in Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acurx Announces Publication of Positive Results from an In-Silico Study Predicting the Microbiome-Restorative Potential of Ibezapolstat in the Treatment of CDI [prnewswire.com]
- To cite this document: BenchChem. [Ibezapolstat Hydrochloride: A Technical Overview of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15188419#early-phase-clinical-trial-data-for-ibezapolstat-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com